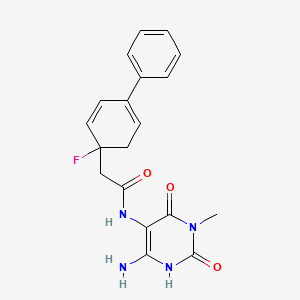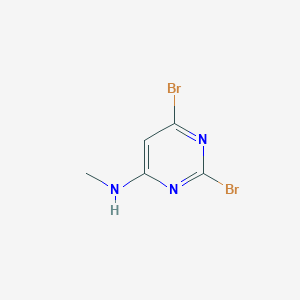
2,6-dibromo-N-methylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-N-methylpyrimidin-4-amine is a chemical compound with the molecular formula C5H5Br2N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-N-methylpyrimidin-4-amine typically involves the bromination of N-methylpyrimidin-4-amine. The reaction is carried out in the presence of bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dibromo-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.
Major Products Formed
Substitution: Formation of N-methylpyrimidin-4-amine derivatives with various functional groups.
Oxidation: Formation of N-methylpyrimidin-4-amine N-oxide.
Reduction: Formation of N-methylpyrimidin-4-amine or debrominated derivatives.
Aplicaciones Científicas De Investigación
2,6-Dibromo-N-methylpyrimidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,6-dibromo-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the pyrimidine ring structure allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dibromo-N,N-dimethylpyridin-4-amine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2,6-Dichloro-N-methylpyrimidin-4-amine: Similar but with chlorine atoms instead of bromine.
4-Amino-2,6-dibromopyridine: Similar but with an amino group at position 4 and a pyridine ring.
Uniqueness
2,6-Dibromo-N-methylpyrimidin-4-amine is unique due to the presence of bromine atoms at specific positions on the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activity. Its methyl group at the nitrogen atom also contributes to its unique properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C5H5Br2N3 |
|---|---|
Peso molecular |
266.92 g/mol |
Nombre IUPAC |
2,6-dibromo-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C5H5Br2N3/c1-8-4-2-3(6)9-5(7)10-4/h2H,1H3,(H,8,9,10) |
Clave InChI |
UMUOUCLHEMOZSQ-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC(=NC(=N1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



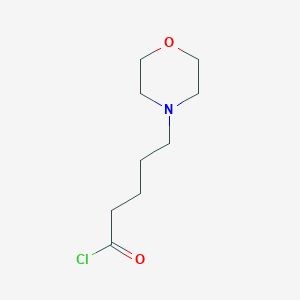

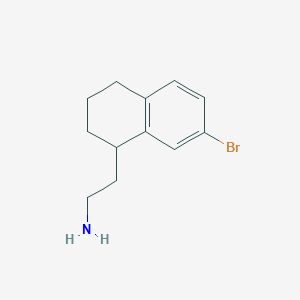
![2'-Acetyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845546.png)
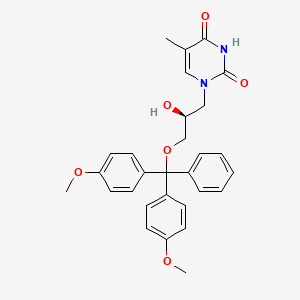
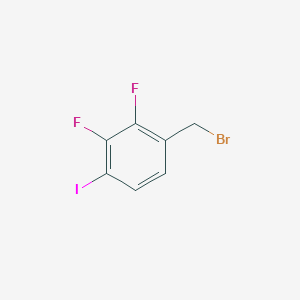
![8,8-Difluoro-5-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B12845562.png)
![S-((4AR,6R,7S,8S,8aR)-7,8-bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl) 4-methylbenzothioate](/img/structure/B12845570.png)
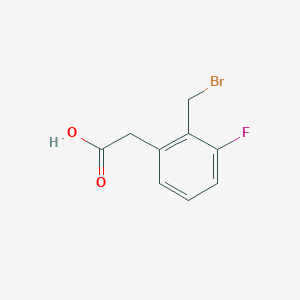
![(E)-1-[4-(Trifluoromethyl)phenyl]-1-butene](/img/structure/B12845579.png)

![7,18-bis(2,2,2-trifluoroethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12845590.png)
